molecular formula C9H10N2O3 B2606968 5-(Dimethylamino)-2-nitrobenzaldehyde CAS No. 548798-23-8

5-(Dimethylamino)-2-nitrobenzaldehyde

Cat. No.: B2606968
CAS No.: 548798-23-8
M. Wt: 194.19
InChI Key: MLZVRZSAMSFHHP-UHFFFAOYSA-N
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Description

Compounds with dimethylamino groups are often used in scientific research due to their potential applications in various fields . They are frequently studied in the context of medicinal chemistry and design of new materials .


Synthesis Analysis

The synthesis of compounds decorated with dimethylamino groups most often has been achieved by using classic methods for assembly from suitable aniline type precursors .


Molecular Structure Analysis

The molecule consists of a nitrogen atom with two methyl substituents .


Chemical Reactions Analysis

Dansyl chloride, a compound with a dimethylamino group, reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound with a dimethylamino group can vary. For example, 5-(Dimethylamino)amylamine is a solid with a molecular weight of 130.23 .

Scientific Research Applications

1. Antimicrobial and Anticancer Activity

El-Sawi and Sayed (2013) investigated the metallation of new imines, including those derived from N,N-dimethylaminobenzaldehyde, for their antimicrobial activity against gram-positive and gram-negative bacteria, fungi, and in vitro anticancer activity toward breast cancer (El-Sawi & Sayed, 2013).

2. NMR Spectroscopy Analysis

Kowalewski and Kowalewski (1965) analyzed the N.M.R. spectra of di-substituted benzaldehydes, including 2-chloro 4-dimethylamino benzaldehydes, to study long-range coupling between the aldehyde proton and the ring proton (Kowalewski & Kowalewski, 1965).

3. Biomolecular Interaction and Antimicrobial Properties

Jayamani et al. (2018) synthesized nickel(II) complexes from 3-(dimethylamino)-1-propylamine and other components, studying their structural, electrochemical, biomolecular interaction, and antimicrobial properties (Jayamani et al., 2018).

4. Chemical Actinometer for Solution and Ice Photochemistry

Galbavy, Ram, and Anastasio (2010) explored the use of 2-nitrobenzaldehyde as a chemical actinometer, useful in studying the photochemical properties of substances in both solution and water ice (Galbavy, Ram & Anastasio, 2010).

5. Antibacterial Activities of Hydrazone Compounds

He and Xue (2021) focused on the synthesis and antibacterial activities of hydrazone compounds derived from 4-dimethylaminobenzohydrazide with various benzaldehydes, including 2-chloro-5-nitrobenzaldehyde (He & Xue, 2021).

Mechanism of Action

Compounds with dimethylamino groups work by binding to specific receptors in the body, which leads to various physiological effects .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. For example, 5-(Dimethylamino)amylamine should be handled to avoid dust formation, breathing vapors, mist, or gas .

Future Directions

The future directions of research on compounds with dimethylamino groups could include further investigation of their electronic, structural, reactivity, photophysical properties, and their potential use as a drug delivery system .

Properties

IUPAC Name

5-(dimethylamino)-2-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZVRZSAMSFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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